molecular formula C14H24NO+ B11574165 1-Methyl-1-(9-oxobicyclo[3.3.1]non-2-yl)pyrrolidinium

1-Methyl-1-(9-oxobicyclo[3.3.1]non-2-yl)pyrrolidinium

Cat. No.: B11574165
M. Wt: 222.35 g/mol
InChI Key: BTKLEOOUQVGGOK-UHFFFAOYSA-N
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Description

1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic structure provides stability and unique reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H24NO+

Molecular Weight

222.35 g/mol

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C14H24NO/c1-15(9-2-3-10-15)13-8-7-11-5-4-6-12(13)14(11)16/h11-13H,2-10H2,1H3/q+1

InChI Key

BTKLEOOUQVGGOK-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)C2CCC3CCCC2C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-1-{9-OXOBICYCLO[331]NONAN-2-YL}PYRROLIDIN-1-IUM typically involves multiple steps, starting from readily available precursors

    Cyclization: The initial step involves the cyclization of a linear precursor to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Pyrrolidinium Group: The pyrrolidinium group can be introduced through a nucleophilic substitution reaction, where a suitable nucleophile attacks the bicyclic intermediate, leading to the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its stability and reactivity make it a candidate for drug development.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.

Mechanism of Action

The mechanism of action of 1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Oxabicyclo[3.3.1]nonane: A related compound with a similar bicyclic structure but lacking the pyrrolidinium group.

    Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate: Another related compound with a carboxylate group instead of the pyrrolidinium group.

Uniqueness

1-METHYL-1-{9-OXOBICYCLO[3.3.1]NONAN-2-YL}PYRROLIDIN-1-IUM is unique due to the presence of the pyrrolidinium group, which imparts additional reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications where its unique properties can be leveraged.

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